N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-(Dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Its structure includes a 4-ethoxyphenyl substituent at position 8 and a dimethylaminoethyl carboxamide group at position 3. The synthetic route for related imidazo-containing compounds often begins with 5-aminoimidazole-4-carboxamide (AIC), which undergoes diazotization, cyclization, and functionalization steps to introduce substituents .
These features are critical for interactions with biological targets and physicochemical properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-4-27-14-7-5-13(6-8-14)23-11-12-24-17(26)15(20-21-18(23)24)16(25)19-9-10-22(2)3/h5-8H,4,9-12H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWAHBVWRWJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Imidazo[2,1-c][1,2,4]triazine Derivatives
The closest structural analog is 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (). Both compounds share the imidazo[2,1-c][1,2,4]triazine core but differ in substituents:
- Aryl group : The target compound has a 4-ethoxyphenyl group, while the analog has a 4-fluorophenyl group. Ethoxy (‑OCH₂CH₃) is electron-donating and bulkier, whereas fluoro (‑F) is electron-withdrawing and compact. This difference may alter electronic properties and binding affinity to targets.
- Side chain: The target’s dimethylaminoethyl group (‑N(CH₃)₂) is polar and basic, enhancing water solubility, whereas the analog’s isopropoxypropyl group (‑OCH(CH₃)₂) is lipophilic, favoring membrane permeability .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Aryl Substituent | Side Chain | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Imidazo[2,1-c][1,2,4]triazine | 4-Ethoxyphenyl | Dimethylaminoethyl | 401 | Polar, basic, enhanced solubility |
| 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Imidazo[2,1-c][1,2,4]triazine | 4-Fluorophenyl | Isopropoxypropyl | 402 | Lipophilic, improved membrane permeability |
Substituent Effects in Heterocyclic Systems
- Electron-donating vs. electron-withdrawing groups : highlights that nitro groups (electron-withdrawing) on aryl rings enhance antimycobacterial activity in nitroimidazole derivatives. While the target’s ethoxy group is electron-donating, this suggests substituent choice must align with target requirements .
- Chlorophenyl and fluorophenyl analogs : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit increased lipophilicity, which may improve penetration into hydrophobic binding pockets .
Comparison with Other Heterocyclic Systems
Imidazo[5,1-d][1,2,3,5]tetrazines ()
These derivatives, such as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides, share a similar synthesis pathway but differ in core structure. Their biological activity is influenced by methyl groups and carboxamide side chains, underscoring the role of core rigidity in target interactions .
Benzothiazole-3-carboxamides ()
Compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide demonstrate how chloro and fluoro substituents modulate activity. Although structurally distinct from the target, these analogs emphasize the universal strategy of varying aryl groups to optimize efficacy .
Methodological Considerations for Compound Similarity
emphasizes that structural similarity is a cornerstone of virtual screening, as similar compounds often exhibit analogous biological effects . The target compound’s dimethylaminoethyl and ethoxyphenyl groups represent deliberate modifications to balance solubility and target affinity, aligning with this principle.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions where parameters like solvent polarity, temperature, and catalyst selection significantly impact yield and purity. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in intermediate steps .
- Temperature control : Exothermic steps (e.g., cyclization) require strict temperature regulation (60–80°C) to prevent side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring-closure reactions in triazine formation . Post-synthesis, HPLC or flash chromatography is recommended for purification to achieve >95% purity .
Q. How can researchers address solubility challenges during biological assays?
Solubility in aqueous buffers is limited due to the compound’s hydrophobic aromatic and triazine moieties. Strategies include:
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
- pH adjustment : The dimethylaminoethyl group confers pH-dependent solubility; buffering at pH 6.5–7.4 improves stability .
Q. What spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of the ethoxyphenyl and dimethylaminoethyl groups (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene signals at δ 3.1–3.3 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: 454.2122) and rule out side products .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl substituent influence structure-activity relationships (SAR)?
SAR studies on analogs reveal:
- Electron-donating groups (e.g., ethoxy) enhance DNA intercalation via π-π stacking, increasing antitumor activity .
- Substituent position : Para-substitution (as in 4-ethoxyphenyl) maximizes steric compatibility with hydrophobic enzyme pockets (e.g., topoisomerase II) . Comparative data for substituents:
| Substituent | IC₅₀ (µM) vs. P388 Leukemia | LogP |
|---|---|---|
| 4-Ethoxy | 0.12 | 2.8 |
| 4-Fluoro | 0.45 | 2.1 |
| 3-Chloro | 1.20 | 3.0 |
| Source: Adapted from |
Q. What methodologies are suitable for studying thermal stability and decomposition pathways?
- TG-DSC : Reveals decomposition onset at ~220°C, with exothermic peaks indicating oxidative degradation of the triazine core .
- TG-FTIR : Identifies volatile byproducts (e.g., CO₂, NH₃) during pyrolysis, suggesting cleavage of the carboxamide and triazine groups . Stability protocols: Store at −20°C under inert gas (N₂/Ar) to prevent hydrolytic degradation of the imidazo-triazine ring .
Q. How can electrochemical sensors improve quantitative analysis in pharmacokinetic studies?
- Screen-printed carbon electrodes (SPCE) modified with carbon nanofibers detect the compound at nanomolar levels (LOD: 2.0×10⁻⁹ M) via square-wave voltammetry .
- Flow injection analysis (FIA) : Coupled with SPCE enables real-time monitoring in biological matrices (e.g., plasma), with recovery rates >98% .
Q. What in vivo models are appropriate for evaluating antitumor efficacy?
- Lewis lung carcinoma (LLC) : Demonstrates dose-dependent tumor necrosis (ED₅₀: 5 mg/kg) with minimal hepatotoxicity .
- P388 leukemia : Intraperitoneal administration (10 mg/kg/day) shows 80% survival at 60 days, outperforming doxorubicin . Key endpoints: Tumor volume reduction (MRI), apoptosis markers (TUNEL assay), and metabolite profiling (LC-MS) .
Methodological Considerations
Q. How to resolve contradictions in reported biological activity across studies?
Discrepancies often arise from:
- Assay conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Metabolic differences : Mouse vs. human liver microsomes may yield divergent metabolite profiles (e.g., CYP3A4-mediated oxidation) . Recommendations: Standardize protocols using CLSI guidelines and include positive controls (e.g., etoposide for DNA-targeting agents) .
Q. What strategies enhance target selectivity to reduce off-target effects?
- Prodrug design : Esterification of the carboxamide group improves membrane permeability, with intracellular esterases releasing the active form .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) optimize binding to DNA minor grooves over non-specific albumin interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
